Cas no 17801-77-3 ((±)-Urothione)

(±)-Urothione 化学的及び物理的性質
名前と識別子
-
- (+-)-urothion
- (+/-)-Urothione
- (2-alpha,beta-Dihydroxy-ethyl)-7-amino-5-hydroxy-3-methylthio-thienopteridine
- 2-Amino-7-(1,2-dihydroxy-aethyl)-6-methylmercapto-3H-thieno[3,2-g]pteridin-4-on
- 2-amino-7-(1,2-dihydroxy-ethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one
- Urothion
- Urothione
- CHEBI:176463
- SCHEMBL17800805
- NS00125091
- SCHEMBL3044163
- (R)-(8CI)-2-amino-7-(1,2-dihydroxyethyl)-6-(methylthio)-thieno[3,2-g]pteridin-4(1H)-one
- 2-AMINO-7-(1,2-DIHYDROXYETHYL)-6-(METHYLSULFANYL)-1H,4H-THIENO[3,2-G]PTERIDIN-4-ONE
- 2-amino-7-(1,2-dihydroxyethyl)-6-methylsulanyl-3H-thieno[3,2-g]pteridin-4-one
- DTXSID60864882
- 17801-77-3
- (A+/-)-Urothione
- (±)-Urothione
-
- インチ: InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)
- InChIKey: RPUOVNROVSNPBD-UHFFFAOYSA-N
- ほほえんだ: CSc1c(sc2nc3nc(N)[nH]c(=O)c3nc12)C(O)CO
計算された属性
- せいみつぶんしりょう: 325.03033158Da
- どういたいしつりょう: 325.03033158Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 187Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
(±)-Urothione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | U847050-25mg |
(±)-Urothione |
17801-77-3 | 25mg |
$ 37000.00 | 2023-09-05 | ||
TRC | U847050-5mg |
(±)-Urothione |
17801-77-3 | 5mg |
$1728.00 | 2023-05-17 | ||
TRC | U847050-1mg |
(±)-Urothione |
17801-77-3 | 1mg |
$414.00 | 2023-05-17 | ||
TRC | U847050-2.5mg |
(±)-Urothione |
17801-77-3 | 2.5mg |
$907.00 | 2023-05-17 | ||
TRC | U847050-10mg |
(±)-Urothione |
17801-77-3 | 10mg |
$3284.00 | 2023-05-17 |
(±)-Urothione 関連文献
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Adrien Albert Q. Rev. Chem. Soc. 1952 6 197
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2. Index
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3. 16. The condensation of 2:4:5-triamino-6-hydroxypryrimidine with glucose and fructoseH. S. Forrest,James Walker J. Chem. Soc. 1949 79
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Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087
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Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087
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W. Baker,D. H. Hey,L. Hunter,M. M. Jamison,M. S. Lesslie,E. E. Turner,J. K. N. Jones,C. W. Shoppee,J. C. E. Simpson Annu. Rep. Prog. Chem. 1946 43 138
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7. Biosynthesis of the methylthio side chain of caldariellaquinoneDan Zhou,Robert H. White J. Chem. Soc. Perkin Trans. 1 1990 2346
(±)-Urothioneに関する追加情報
Introduction to (+-)-Urothion (CAS No. 17801-77-3) and Its Emerging Applications in Chemical Biology
(+-)-Urothion, with the chemical identifier CAS No. 17801-77-3, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biological and pharmaceutical contexts. The exploration of (+-)-Urothion not only sheds light on its intrinsic chemical characteristics but also highlights its relevance in contemporary research, particularly in the development of novel therapeutic agents and biomolecular interactions.
The structural composition of (+-)-Urothion (CAS No. 17801-77-3) is a testament to the intricate design of natural products, which often serve as inspiration for synthetic chemists. The molecule exhibits a complex arrangement of functional groups, including sulfur-containing moieties, which contribute to its distinct reactivity and biological activity. This structural complexity has made (+-)-Urothion a subject of extensive study in synthetic organic chemistry, where researchers aim to develop efficient synthetic routes to produce this compound in pure form for further investigation.
In recent years, advancements in spectroscopic techniques and computational methods have enabled a deeper understanding of the molecular interactions involving (+-)-Urothion. These methodologies have been instrumental in elucidating how (+-)-Urothion interacts with biological targets such as enzymes and receptors. Such insights are crucial for designing molecules that can modulate these interactions, leading to potential therapeutic benefits. For instance, studies have shown that derivatives of (+-)-Urothion exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, suggesting their utility in developing anti-inflammatory drugs.
The pharmacological potential of (+-)-Urothion (CAS No. 17801-77-3) has also been explored in the context of antimicrobial applications. Emerging research indicates that modifications to the core structure of (+-)-Urothion can enhance its efficacy against resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge. By leveraging the scaffold of (+-)-Urothion, chemists are able to design molecules that disrupt essential bacterial processes, offering a promising avenue for combating infections.
Beyond its pharmacological applications, (+-)-Urothion has shown promise in the field of biomolecular research. Its unique chemical properties make it an excellent candidate for studying protein-ligand interactions, which are fundamental to many biological processes. Researchers utilize (+-)-Urothion as a tool to understand how small molecules can influence the function of biological macromolecules. This knowledge is pivotal for developing targeted therapies that can modulate disease-related pathways.
The synthesis and characterization of (+-)-Urothion (CAS No. 17801-77-3) have also contributed to the development of new synthetic methodologies. The challenges associated with producing this compound have driven innovation in synthetic chemistry, leading to more efficient and sustainable approaches. These advancements not only facilitate the study of (+-)-Urothion but also have broader implications for the synthesis of other complex organic molecules.
In conclusion, the compound (CAS No. 17801-77-3), known as (+-)-urothion, represents a fascinating subject of study in chemical biology. Its unique structural features and biological activities make it a valuable asset in both academic research and pharmaceutical development. As our understanding of this molecule continues to evolve, so too do the possibilities for its application in addressing some of the most pressing challenges in medicine and biology.
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